N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline
Brand Name: Vulcanchem
CAS No.: 1179-29-9
VCID: VC0119065
InChI: InChI=1S/C16H14N8O8/c1-9(17-19-13-5-3-11(21(25)26)7-15(13)23(29)30)10(2)18-20-14-6-4-12(22(27)28)8-16(14)24(31)32/h3-8,19-20H,1-2H3/b17-9-,18-10+
SMILES: CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C
Molecular Formula: C16H14N8O8
Molecular Weight: 446.33 g/mol

N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline

CAS No.: 1179-29-9

Cat. No.: VC0119065

Molecular Formula: C16H14N8O8

Molecular Weight: 446.33 g/mol

* For research use only. Not for human or veterinary use.

N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline - 1179-29-9

Specification

CAS No. 1179-29-9
Molecular Formula C16H14N8O8
Molecular Weight 446.33 g/mol
IUPAC Name N-[(Z)-[(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylidene]amino]-2,4-dinitroaniline
Standard InChI InChI=1S/C16H14N8O8/c1-9(17-19-13-5-3-11(21(25)26)7-15(13)23(29)30)10(2)18-20-14-6-4-12(22(27)28)8-16(14)24(31)32/h3-8,19-20H,1-2H3/b17-9-,18-10+
Standard InChI Key XCSLKVHFIVYYTR-BUOZRGFLSA-N
Isomeric SMILES C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C
SMILES CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C
Canonical SMILES CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C

Introduction

Fundamental Chemical Properties

N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline is characterized by its specific chemical identity and properties. The compound is also known by several synonyms including 2,3-Bis[2-(2,4-dinitrophenyl)hydrazone] 2,3-Butanedione, Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion, and NSC 409622. Understanding its fundamental properties is essential for comprehending its behavior in various chemical and biological systems.

Basic Chemical Identifiers

The following table presents the key chemical identifiers of the compound:

PropertyValue
CAS Number1179-29-9
Molecular FormulaC16H14N8O8
Molecular Weight446.33 g/mol
IUPAC NameN-[(Z)-[(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylidene]amino]-2,4-dinitroaniline
InChIInChI=1S/C16H14N8O8/c1-9(17-19-13-5-3-11(21(25)26)7-15(13)23(29)30)10(2)18-20-14-6-4-12(22(27)28)8-16(14)24(31)32/h3-8,19-20H,1-2H3/b17-9-,18-10+
InChI KeyXCSLKVHFIVYYTR-BUOZRGFLSA-N

These fundamental chemical properties provide a framework for understanding the compound's structure and potential interactions with other molecules.

Structural Characteristics

The molecular structure of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline is characterized by several key features:

  • The central backbone is derived from 2,3-butanedione (diacetyl), a four-carbon compound with two adjacent ketone groups.

  • Two 2,4-dinitrophenylhydrazine molecules are attached to this backbone via hydrazone linkages, forming a bis-hydrazone structure.

  • Each phenyl ring contains two nitro groups at positions 2 and 4, contributing to the compound's reactivity and spectroscopic properties.

  • The molecule exhibits specific stereochemistry, as indicated by the (Z) and (E) designations in its IUPAC name and the geometric descriptors in its InChI string (/b17-9-,18-10+).

This complex structure, with its multiple functional groups, defines the chemical behavior and applications of the compound.

Synthesis Methods

The synthesis of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline typically involves the reaction of 2,3-butanedione with 2,4-dinitrophenylhydrazine. This section explores the general synthetic approaches and considerations for preparing this compound.

General Synthetic Route

The most common synthetic pathway for this compound involves a condensation reaction between 2,3-butanedione and two equivalents of 2,4-dinitrophenylhydrazine. The reaction involves the following general steps:

  • The carbonyl groups of 2,3-butanedione react with the hydrazine groups of 2,4-dinitrophenylhydrazine.

  • Water is eliminated in the process, forming hydrazone linkages.

  • The resulting bis-hydrazone product has the characteristic structure of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline.

This condensation reaction is similar to the synthesis of related hydrazones, which are commonly used in the detection and characterization of aldehydes and ketones.

Chemical Reactions and Reactivity

The chemical behavior of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline is influenced by its functional groups, particularly the hydrazone linkages and nitro groups. Understanding its reactivity provides insights into its applications and behavior in various chemical environments.

Characteristic Reactions

The compound can participate in several types of reactions, primarily due to its hydrazone linkages and nitro groups:

  • Hydrolysis: Under acidic conditions, the hydrazone linkages can undergo hydrolysis, reverting to the original carbonyl compound (2,3-butanedione) and 2,4-dinitrophenylhydrazine.

  • Oxidation-Reduction: The nitro groups can undergo reduction to form amino groups, while the hydrazone linkages can participate in redox reactions.

  • Nucleophilic Substitution: The electron-deficient carbon atoms in the hydrazone linkages can potentially act as sites for nucleophilic attack.

  • Coordination with Metal Ions: The nitrogen atoms in the hydrazone groups can coordinate with metal ions, potentially forming complex compounds.

These reactions contribute to the compound's utility in various analytical and research applications.

Stability Considerations

The stability of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline is influenced by several factors:

  • The compound may be sensitive to strong acids and bases, which can catalyze hydrolysis of the hydrazone linkages.

  • Exposure to light and heat might cause decomposition, particularly due to the presence of the nitro groups, which can increase photosensitivity.

  • The compound likely requires storage under controlled conditions, such as in a cool, dry place protected from light, to maintain its stability and purity.

Understanding these stability considerations is important for handling, storing, and using the compound effectively in research and analytical applications.

Analytical Applications

N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline and related dinitrophenylhydrazones have significant applications in analytical chemistry, particularly in the detection and characterization of carbonyl compounds.

Detection of Carbonyl Compounds

One of the primary applications of compounds like N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline is in the detection of aldehydes and ketones through the formation of hydrazones. The key aspects of this application include:

  • The formation of hydrazones with characteristic physical properties (such as color, melting point, and spectroscopic profiles) that can be used for identification.

  • The ability to detect carbonyl compounds in various samples, including environmental, biological, and industrial samples.

  • The potential for qualitative and quantitative analysis of carbonyl compounds through spectrophotometric methods.

The reactivity of 2,4-dinitrophenylhydrazine with carbonyl compounds to form hydrazones is a well-established method in analytical chemistry, and N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline serves as a reference compound in this context.

Spectroscopic Properties

The spectroscopic properties of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline contribute to its analytical applications:

  • UV-Visible Spectroscopy: The presence of aromatic rings and nitro groups typically results in characteristic absorption bands in the UV-visible region.

  • Infrared Spectroscopy: The compound exhibits characteristic infrared absorption bands associated with the hydrazone linkages, nitro groups, and aromatic rings.

  • Nuclear Magnetic Resonance (NMR): The proton and carbon NMR spectra provide information about the structural features and purity of the compound.

These spectroscopic properties enable the identification and characterization of the compound and its derivatives in various analytical applications.

Biochemical Applications

N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline and similar compounds have applications in biochemical research, particularly in the study of protein modifications and oxidative stress.

Protein Carbonyl Detection

One significant biochemical application of dinitrophenylhydrazones is in the detection and quantification of protein carbonyls, which are markers of oxidative stress and protein damage. The key aspects of this application include:

  • Reaction with carbonyl groups in oxidatively modified proteins to form stable hydrazone derivatives.

  • Spectrophotometric detection of the resulting hydrazones, enabling quantification of protein carbonyl content.

  • Use in assays for oxidative stress and protein oxidation in various biological and clinical samples.

While specific research on the use of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline in protein carbonyl detection is limited in the available sources, its structural features suggest potential utility in this area.

Cellular Effects

The interactions of dinitrophenylhydrazones with cellular components can have various effects:

  • Modification of protein structures through the formation of hydrazone derivatives with carbonyl groups.

  • Potential influence on enzyme activity and protein function due to these modifications.

  • Possible effects on cellular processes related to oxidative stress and protein metabolism.

Understanding these cellular effects is important for the application of compounds like N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline in biochemical research and for interpreting the results of related assays.

Comparison with Related Compounds

Comparing N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline with structurally related compounds provides insights into its unique features and properties.

Structural Analogs

Several compounds share structural similarities with N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline:

  • 2,4-Dinitrophenylhydrazine: A key precursor in the synthesis of the compound, used widely for the detection of carbonyl compounds.

  • N-(butylideneamino)-2,4-dinitroaniline: A related compound derived from butyraldehyde rather than 2,3-butanedione, with a simpler structure containing only one hydrazone linkage .

  • Other hydrazones derived from different aldehydes or ketones, which share the basic hydrazone structure but differ in the carbonyl component.

The following table compares some properties of these related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroanilineC16H14N8O8446.33Bis-hydrazone derived from 2,3-butanedione
N-(butylideneamino)-2,4-dinitroanilineC10H12N4O4252.23Mono-hydrazone derived from butyraldehyde
2,4-DinitrophenylhydrazineC6H6N4O4198.14Hydrazine derivative with two nitro groups

This comparison highlights the structural complexity of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline compared to simpler related compounds .

Functional Differences

The functional differences between N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline and its structural analogs include:

  • Reactivity: The bis-hydrazone structure of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline results in different reactivity compared to mono-hydrazones or 2,4-dinitrophenylhydrazine itself.

  • Physical Properties: The compound likely has different solubility, melting point, and spectroscopic properties compared to simpler hydrazones due to its more complex structure.

  • Stereochemistry: The presence of two hydrazone linkages introduces the possibility of different stereoisomers, as indicated by the (Z) and (E) designations in its IUPAC name.

These functional differences contribute to the unique properties and applications of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline compared to related compounds.

Research and Development Considerations

Research and development related to N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline encompasses various aspects of its chemistry, synthesis, and applications.

Synthetic Optimization

Optimization of the synthesis of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline may focus on several areas:

  • Improving reaction conditions to increase yield and purity while reducing reaction time and energy consumption.

  • Developing greener synthetic methods, such as using environmentally friendly solvents or reaction conditions.

  • Exploring alternative synthetic routes that might offer advantages in terms of efficiency, selectivity, or scalability.

  • Investigating the stereocontrol of the synthesis to produce specific stereoisomers with desired properties.

These synthetic optimizations could enhance the availability and quality of the compound for various applications.

Emerging Applications

Potential emerging applications of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline and related compounds include:

  • Advanced analytical methods for detecting and quantifying carbonyl compounds in complex matrices.

  • Development of new biochemical assays for oxidative stress and protein modifications.

  • Potential applications in materials science, such as in the development of sensors or functional materials.

  • Exploration of possible biological activities, which could lead to applications in medicinal chemistry or agricultural chemistry.

These emerging applications represent potential areas for future research and development related to the compound.

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